molecular formula C8H9NO3S B081120 2-Hydroxyethyl 4-nitrophenyl sulfide CAS No. 13287-76-8

2-Hydroxyethyl 4-nitrophenyl sulfide

Cat. No.: B081120
CAS No.: 13287-76-8
M. Wt: 199.23 g/mol
InChI Key: RVYZERYSWJUUJY-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-nitrophenyl sulfide (CAS: 13287-76-8) is an organosulfur compound characterized by a hydroxyethyl group (-CH2CH2OH) and a 4-nitrophenyl group (-C6H4NO2) attached to a sulfur atom. Its molecular formula is C8H9NO3S, with a purity of 98% in commercial preparations .

Preparation Methods

Oxidation to 4-Nitrophenyl-β-Hydroxyethyl Sulfone

The thioether intermediate undergoes oxidation to form the sulfone derivative, a precursor for further functionalization. Hydrogen peroxide (30% w/w) serves as the primary oxidant, with sodium tungstate (Na₂WO₄) as a catalyst .

Reaction Kinetics and Stoichiometry

A 2:1 molar ratio of hydrogen peroxide to thioether ensures complete oxidation within 2–4 hours at 70°C . The reaction follows pseudo-first-order kinetics, with a rate constant (k) of 0.15 min⁻¹ at pH 5.7 . Deviations below pH 5.0 result in incomplete oxidation due to protonation of the tungstate catalyst.

Catalytic Systems

Sodium tungstate (1–5% w/w) outperforms alternatives like vanadium oxide, yielding 90–95% sulfone with minimal over-oxidation . Raney nickel, though effective in hydrogenation, is unsuitable here due to its propensity to reduce nitro groups.

Hydrogenation to 4-Aminophenyl-β-Hydroxyethyl Sulfone

Catalytic hydrogenation of the nitro group to an amine is achieved under hydrogen pressure (5–60 kg/cm²) using palladium on carbon (Pd/C) or Raney nickel .

Pressure and Temperature Optimization

At 25 kg/cm² hydrogen pressure and 80°C, Pd/C (5% loading) achieves 98% conversion in 6 hours . Raney nickel requires higher pressures (40–60 kg/cm²) but offers cost advantages for industrial-scale production.

Solvent Selection

Methanol and ethanol are optimal, providing hydrogen solubility without corroding reactor vessels. Ethanol’s higher dielectric constant (24.3 vs. 32.7 for methanol) slightly slows the reaction but improves product isolation .

Sulfonation and Final Product Isolation

Sulfonation with concentrated sulfuric acid (98%) at 100–120°C introduces the sulfate ester group, yielding 4-aminophenyl-β-hydroxyethyl sulfone sulfate .

Acid-to-Substrate Ratio

A 3:1 mass ratio of sulfuric acid to aminophenyl sulfone ensures complete sulfonation within 30 minutes . Excess acid increases side products like sulfonic acids, reducing purity by 10–15%.

Workup and Purification

Dilution with ice-water precipitates the product, which is isolated via suction filtration. Vacuum drying at 60–80°C under 600–700 mmHg yields a crystalline solid with 98% purity .

Process Optimization and Scalability

Comparative Analysis of Catalysts

CatalystLoading (% w/w)Yield (%)Purity (%)
Sodium tungstate1.09098
Vanadium oxide1.07585
TBAB0.58895

Solvent Recovery Systems

Distillation units integrated into reactor designs recover >95% of methanol, reducing raw material costs by 20% .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 4-nitrophenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Introduction to 2-Hydroxyethyl 4-Nitrophenyl Sulfide

This compound, with the chemical formula C8H9NO3S and CAS Number 13287-76-8, is a compound of increasing interest in various scientific fields. Its unique structure, featuring a hydroxyl group, a nitro group, and a sulfide linkage, lends itself to multiple applications in chemistry, biology, and materials science. This article explores the scientific research applications of this compound, highlighting its potential in drug delivery systems, antimicrobial activity, and as a precursor in synthetic chemistry.

Drug Delivery Systems

One of the most promising applications of this compound is in the development of advanced drug delivery systems. Research indicates that compounds containing sulfide linkages can be utilized as prodrugs or carriers for therapeutic agents. The compound's ability to release active components under specific conditions makes it an attractive candidate for targeted drug delivery.

  • Mechanism : The sulfide group can be cleaved under reducing conditions, allowing for controlled release of drugs. This property is particularly useful in cancer therapy, where localized drug delivery can minimize side effects and enhance therapeutic efficacy.
  • Case Studies : Recent studies have demonstrated the effectiveness of sulfide-based photocages that release hydrogen sulfide and other payloads upon light activation. Such systems enable precise spatial and temporal control over drug release, enhancing treatment outcomes in cellular models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities.

  • Testing Methodology : The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standardized micro-dilution techniques against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger.
  • Findings : Compounds similar to this compound have shown promising results against microbial strains, indicating potential for development as new antimicrobial agents .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations.

  • Synthetic Pathways : The compound can be utilized in reactions such as nucleophilic substitutions or reductions to generate novel derivatives with enhanced properties.
  • Research Insights : Studies have highlighted alternative synthetic routes involving this compound that result in lower-cost production of pharmaceutical intermediates, showcasing its versatility in chemical synthesis .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-nitrophenyl sulfide involves its interaction with molecular targets through its nitrophenyl and thioether groups. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 2-hydroxyethyl 4-nitrophenyl sulfide with structurally or functionally related organosulfur compounds, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Key Functional Groups
This compound 13287-76-8 C8H9NO3S Hydroxyethyl, 4-nitrophenyl, sulfide
Methyl phenyl sulfide (MPhS) N/A C7H8S Methyl, phenyl, sulfide
Thiodiglycol 111-48-8 C4H10O2S Two hydroxyethyl groups, sulfide
4-Nitrodiphenyl sulfide N/A C12H9NO2S Two phenyl groups (one 4-nitro), sulfide
Bis(4-nitrophenyl) sulfide 1223-31-0 C12H8N2O4S Two 4-nitrophenyl groups, sulfide

Key Observations:

  • Hydrophilicity : Thiodiglycol (two hydroxyethyl groups) exhibits higher water solubility than this compound, which balances hydrophilicity with aromatic hydrophobicity .
  • Electron Effects: The 4-nitrophenyl group in this compound and bis(4-nitrophenyl) sulfide enhances electrophilicity at the sulfur atom, increasing susceptibility to nucleophilic attack compared to MPhS or non-nitro analogs .

Reactivity and Stability

Hydrolysis Behavior
  • This compound: Limited direct data, but analogous 4-nitrophenyl sulfides (e.g., diphenyl-4-pyridylmethyl 4-nitrophenyl sulfide) hydrolyze under acidic conditions to yield 4-nitrophenyl disulfide (99% yield in 6N HCl) .
  • MPhS : Reacts similarly to mustard gas, undergoing hydrolysis or oxidation to form sulfoxides/sulfones, but slower due to the absence of electron-withdrawing groups .
  • Thiodiglycol : Used in decontamination formulations for nerve agents; hydrolyzes rapidly in alkaline conditions due to its diol structure .
Stability in Acidic/Reactive Media
  • Nitro-substituted sulfides (e.g., bis(4-nitrophenyl) sulfide) show higher stability under harsh conditions compared to non-nitro analogs, attributed to the nitro group’s electron-withdrawing effects .

Physicochemical Properties

Property This compound Thiodiglycol Bis(4-nitrophenyl) sulfide
Molecular Weight (g/mol) 199.22 154.19 292.28
Solubility Moderate in polar solvents High in water Low in polar solvents
Melting Point Not reported -10°C 142–144°C
Stability in Acid Likely stable (nitro group stabilizes) Reacts Stable

Research Findings and Implications

  • Decontamination Potential: The nitro group in this compound may enhance reactivity toward organophosphorus agents (e.g., paraoxon), similar to MPhS’s use as a mustard gas simulant .
  • Synthetic Utility : Its hydroxyethyl group could facilitate conjugation reactions in drug delivery systems, contrasting with bis(4-nitrophenyl) sulfide’s role in cross-coupling reactions .
  • Safety Considerations : Thiodiglycol’s regulatory status (Schedule 2B13) highlights the need to evaluate this compound for controlled substance risks .

Biological Activity

2-Hydroxyethyl 4-nitrophenyl sulfide (CAS 13287-76-8) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. Its biological activity is primarily linked to its capacity to interact with biological macromolecules, particularly proteins. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group, a nitro group, and a sulfide linkage, contributing to its reactivity and biological interactions. The presence of the nitro group enhances its electrophilic character, allowing it to form covalent bonds with nucleophiles such as cysteine residues in proteins.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to the following mechanisms:

  • Covalent Bond Formation : The compound can react with thiol groups in proteins, leading to modifications that may alter protein function. This mechanism is significant in the context of enzyme inhibition and signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound can induce apoptosis in these cells through the following pathways:

  • Cell Cycle Arrest : It has been observed that treatment with this compound leads to G2/M phase arrest in cancer cells, which is crucial for preventing cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies

A notable case study involved the evaluation of the compound's effects on human lung adenocarcinoma (A549) cells. The study reported:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) for A549 cells was determined to be approximately 25 µM, indicating significant cytotoxicity at relatively low concentrations.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, supporting the hypothesis that apoptosis is a primary mode of action.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityInduces apoptosis in A549 cells
Cell Cycle ArrestG2/M phase arrest observed
ROS GenerationIncreased ROS levels leading to oxidative stress
Protein ModificationCovalent bonding with cysteine residues

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that high concentrations may lead to adverse effects; therefore, further studies are warranted to delineate safe usage parameters in therapeutic contexts.

Q & A

Q. Basic: How can the synthesis of 2-Hydroxyethyl 4-nitrophenyl sulfide be optimized using experimental design methodologies?

Methodological Answer:
Optimization requires systematic experimental design (DoE) to minimize trial-and-error approaches. A full factorial design (e.g., varying temperature, molar ratios, and catalyst loading) can identify critical parameters . For instance, reaction yield can be modeled as a function of these variables using response surface methodology (RSM). Statistical software (e.g., JMP, Minitab) helps analyze interactions and predict optimal conditions. Evidence from sulfonamide synthesis (e.g., controlling nitro group reactivity) suggests nitro-phenyl derivatives benefit from anhydrous conditions and controlled pH .

Q. Basic: What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the hydroxyethyl and nitrophenyl moieties. For example, the hydroxyethyl proton appears as a triplet near δ 3.6–3.8 ppm, while aromatic protons resonate at δ 7.5–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm1^{-1}) and S-C (~650 cm1^{-1}) bonds validate functional groups .
  • Chromatography : HPLC or GC-MS assesses purity, with retention times compared against standards .

Q. Basic: How can reaction mechanisms involving this compound be systematically analyzed?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., tracking nitro group reduction at λ = 400 nm) .
  • Isotopic Labeling : Use 18O^{18}O-labeled hydroxyethyl groups to trace oxygen transfer pathways.
  • Computational Modeling : Semi-empirical methods (e.g., PM6) simulate intermediates and transition states, validated against experimental data .

Q. Advanced: How can contradictions in experimental data across studies on this compound be resolved?

Methodological Answer:

  • Statistical Meta-Analysis : Apply ANOVA or chi-square tests to compare datasets, identifying outliers or systematic biases .
  • Replication Protocols : Reproduce experiments under standardized conditions (e.g., inert atmosphere, solvent purity) as per ’s guidelines for reproducibility .
  • Cross-Validation with DFT Calculations : Density Functional Theory (DFT) models can reconcile discrepancies in reaction energetics or stereochemical outcomes .

Q. Advanced: How can computational modeling accelerate the design of reactions involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to predict reaction pathways (e.g., free energy barriers for sulfide oxidation) .
  • Machine Learning (ML) : Train ML models on existing kinetic data to predict optimal solvent systems or catalysts. For example, ML-driven parameter optimization reduced reaction development time by 40% in similar sulfonamide studies .
  • Virtual Screening : Molecular docking simulations (AutoDock) evaluate bioactivity of derivatives, guiding synthetic priorities .

Q. Advanced: What strategies enable the development of novel derivatives of this compound for targeted applications (e.g., antimicrobial agents)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the hydroxyethyl or nitrophenyl groups and test bioactivity. For example, replacing the nitro group with a trifluoromethyl group enhanced antimicrobial potency in sulfonamide analogs .
  • High-Throughput Screening (HTS) : Use robotic platforms to synthesize and screen derivatives in microplates, coupled with automated data analysis .
  • Hirshfeld Surface Analysis : Analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystallized derivatives to optimize solid-state properties .

Q. Advanced: How can data integrity and security be maintained in collaborative studies on this compound?

Methodological Answer:

  • Blockchain-Based Lab Notebooks : Platforms like SciNote encrypt experimental data, ensuring traceability and preventing tampering .
  • Role-Based Access Control (RBAC) : Limit raw data access to authorized personnel using platforms such as LabArchives .
  • FAIR Data Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or Figshare .

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYZERYSWJUUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065398
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13287-76-8
Record name 2-[(4-Nitrophenyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13287-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-nitrophenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-nitrophenyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-nitrobenzenethiol (10 g) was dissolved in methanol (100 ml), 3N sodium hydroxide (32.2 ml) was added to the mixture, and 2-bromoethanol (9.7 g) was added dropwise to the mixture. The mixture was stirred for 1 hour at room temperature, the solvent was removed under reduced pressure, and water was added to the obtained residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was washed with hexane/ethyl acetate, to give 2-[(4-nitrophenyl)sulfanyl]ethanol (10.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Two

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